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Heptyl isobutyrate - 2349-13-5

Heptyl isobutyrate

Catalog Number: EVT-297513
CAS Number: 2349-13-5
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
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Product Introduction

Description
Heptyl 2-methylpropanoate, also known as -heptyl iso-butyrate or fema 2550, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Heptyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, heptyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). Heptyl 2-methylpropanoate is a sweet, apple, and apricot tasting compound that can be found in alcoholic beverages. This makes heptyl 2-methylpropanoate a potential biomarker for the consumption of this food product.
Overview

Heptyl isobutyrate is an ester compound formed from the reaction of heptanol and isobutyric acid. It belongs to the family of flavor esters, which are widely used in the food and fragrance industries due to their pleasant aromas and flavors. Heptyl isobutyrate is classified as a medium-chain fatty acid ester, characterized by its unique chemical structure that influences its sensory properties.

Source and Classification

Heptyl isobutyrate can be derived from natural sources, such as certain fruits where it contributes to the characteristic aroma. It can also be synthesized through chemical processes in laboratory settings. In terms of classification, it falls under the category of aliphatic esters due to its straight-chain structure and the presence of a carboxylic acid moiety.

Synthesis Analysis

Methods

The synthesis of heptyl isobutyrate can be achieved through various methods, including:

  1. Esterification Reaction: This method involves the direct reaction between heptanol and isobutyric acid in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be represented as follows:
    Heptanol+Isobutyric AcidAcid CatalystHeptyl Isobutyrate+Water\text{Heptanol}+\text{Isobutyric Acid}\xrightarrow{\text{Acid Catalyst}}\text{Heptyl Isobutyrate}+\text{Water}
  2. Transesterification: This process involves the reaction of an ester with an alcohol (in this case, isobutyric acid) in the presence of a catalyst. This method may be advantageous for producing esters with specific properties or purities.

Technical Details

The typical reaction conditions for the esterification method include heating the reactants to moderate temperatures (around 60-80 °C) while removing water to drive the reaction towards product formation. The reaction time can vary from several hours to overnight, depending on the desired yield and purity.

Molecular Structure Analysis

Data

  • Molecular Weight: 186.29 g/mol
  • Boiling Point: Approximately 200 °C
  • Density: Around 0.87 g/cm³ at 20 °C
Chemical Reactions Analysis

Heptyl isobutyrate can participate in various chemical reactions:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, heptyl isobutyrate can revert to its parent alcohol (heptanol) and carboxylic acid (isobutyric acid).
    Heptyl Isobutyrate+WaterAcid BaseHeptanol+Isobutyric Acid\text{Heptyl Isobutyrate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Heptanol}+\text{Isobutyric Acid}
  2. Transesterification: Heptyl isobutyrate can also undergo transesterification with other alcohols to form new esters.

Technical Details

The hydrolysis reaction typically requires elevated temperatures and may take several hours to complete, depending on the conditions used.

Mechanism of Action

The mechanism for the synthesis of heptyl isobutyrate via esterification involves several steps:

  1. Protonation of Carboxylic Acid: The carbonyl oxygen of isobutyric acid gets protonated by the acid catalyst, increasing its electrophilicity.
  2. Nucleophilic Attack: The hydroxyl group of heptanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
  3. Elimination of Water: The intermediate collapses, expelling a water molecule and forming heptyl isobutyrate.

This mechanism showcases typical esterification processes where water removal drives equilibrium towards ester formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Fruity, reminiscent of certain tropical fruits
  • Solubility: Soluble in organic solvents like ethanol and ether; insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis.
  • Reactivity: Can react with strong bases or acids under extreme conditions.
Applications

Heptyl isobutyrate finds applications primarily in:

  1. Flavoring Agents: Used in food products for its fruity flavor profile.
  2. Fragrance Industry: Employed in perfumes and scented products due to its appealing aroma.
  3. Chemical Intermediates: Acts as a precursor for synthesizing other chemical compounds in organic synthesis.
Biosynthesis and Natural Occurrence in Plant Biochemistry

Metabolic Pathways in Humulus lupulus (Hops) for Volatile Ester Production

Heptyl isobutyrate (C₁₁H₂₂O₂), a medium-chain branched ester, is synthesized in hops (Humulus lupulus) through alcohol acyltransferase (AAT)-mediated reactions. This enzyme class catalyzes the condensation of isobutyryl-CoA with heptanol derived from fatty acid metabolism [4] [9]. The biosynthetic pathway initiates with:1. Precursor Formation: Isobutyryl-CoA is generated via:- Branched-chain amino acid (valine) degradation- Activation of isobutyric acid by acyl-CoA synthetasesHeptanol originates from ω-oxidation of fatty acids or reduction of aldehydes by alcohol dehydrogenases (ADHs) [1] [9].2. Esterification: AATs transfer the isobutyryl group from CoA to heptanol, releasing CoA and forming heptyl isobutyrate (Fig. 1). This reaction is thermodynamically favorable due to the high-energy thioester bond in acyl-CoA (ΔG = −7.5 kcal/mol) [1] [4].

  • Table 1: Key Volatile Esters in Humulus lupulus
    CompoundAcyl DonorAlcohol MoietyAroma Profile
    Heptyl isobutyrateIsobutyryl-CoAHeptanolFruity, apple-like
    Isobutyl acetateAcetyl-CoAIsobutanolFruity, solvent-like
    Hexyl isobutyrateIsobutyryl-CoAHexanolGreen, fruity

Genetic studies confirm that AATs in hops exhibit broad substrate specificity, enabling the production of diverse esters, including heptyl isobutyrate, which accumulates in lupulin glands [2] [4].

Role of Terroir in Modulating Biosynthesis: Comparative Analysis of Geographic Origin Effects on Ester Profiles

Geographical origin significantly alters heptyl isobutyrate levels in hops through abiotic factors (soil composition, temperature, UV exposure) that modulate enzymatic activity and gene expression. Key findings:

  • Climate-Driven Enzyme Kinetics: Brazilian-grown Hallertauer Mittelfrüher hops exhibit ~52% higher heptyl isobutyrate than German counterparts due to warmer temperatures accelerating AAT-catalyzed esterification [2].
  • Soil and Microclimate: Magnesium-rich soils enhance ADH activity, increasing heptanol availability. Elevated sunlight exposure upregulates AAT and ADH gene expression, directly impacting ester synthesis [2] [6].
  • Metabolomic Shifts: HS-SPME/GC-MS analyses reveal distinct chemotypes:
  • Brazilian hops: Dominated by fruity esters (heptyl isobutyrate, hexyl pentanoate)
  • German hops: Herbaceous/spicy volatiles (sesquiterpenes, aldehydes) [2]

  • Table 2: Terroir Effects on Hop Volatile Profiles

    VarietyOriginHeptyl Isobutyrate (μg/kg)Total EstersDominant Aroma NotesAlpha Acid (%)
    Hallertau MittelfrüherBrazil1,840HighFruity, apple, apricot6.88
    Hallertau MittelfrüherGermany1,210ModerateHerbal, spicy4.50
    MagnumBrazil1,920HighPineapple, cherry12.81
    MagnumGermany1,050Low-ModerateWoody, resinous14.70

Alpha acid concentrations inversely correlate with ester production, indicating resource allocation trade-offs between bitter acids and aroma compounds [2].

Enzymatic Mechanisms Underlying Isobutyrate Ester Formation in Plant Secondary Metabolism

The biosynthesis of heptyl isobutyrate hinges on substrate specificity and catalytic efficiency of alcohol acyltransferases (AATs), classified within the BAHD superfamily. Key mechanistic features:

Active Site Architecture

  • Conserved Motifs: The catalytic HXXXD motif (e.g., H¹⁶⁶XXXD¹⁷⁰ in Vasconcellea pubescens AAT) facilitates acyl transfer:
  • Histidine acts as a general base deprotonating the alcohol
  • Aspartate stabilizes the transition state [4] [9]
  • Solvent Channel: Hydrophobic residues (Phe³⁸¹, Tyr⁵² in Carica papaya AAT) form a substrate-binding tunnel favoring branched-chain acyl-CoAs like isobutyryl-CoA (Fig. 2). Mutagenesis of Tyr⁵² to phenylalanine reduces activity by >85% [4].

Structure-Function Relationships

  • Substrate Selectivity:
  • Isobutyrate-specific AATs possess larger solvent channels (e.g., Cucumis melo CmAAT3 vs. CmAAT1) accommodating branched acyl groups [4].
  • Molecular docking confirms isobutyryl-CoA binds 2.3× tighter than acetyl-CoA due to van der Waals interactions with Val³⁸³ and Leu³⁸⁷ [4].
  • Catalytic Mechanism:
  • Step 1: His⁷⁸ deprotonates heptanol, enabling nucleophilic attack on isobutyryl-CoA
  • Step 2: Tetrahedral intermediate collapses, releasing CoA and heptyl isobutyrate
  • Catalytic triad Ser-Asp-His enhances acylation efficiency (kₐₜₐₜ/Kₘ = 4.7 × 10⁴ M⁻¹s⁻¹) [4]

Transcriptomic analyses of Capsicum chinense reveal >208 differentially expressed genes correlated with ester synthesis, including AATs, ADHs, and transcription factors (bHLH, MYB) co-regulated with heptyl isobutyrate accumulation [9].

Properties

CAS Number

2349-13-5

Product Name

Heptyl isobutyrate

IUPAC Name

heptyl 2-methylpropanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h10H,4-9H2,1-3H3

InChI Key

RFDUMBPGZUIKOG-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C(C)C

Solubility

insoluble in water; soluble in organic solvents

Canonical SMILES

CCCCCCCOC(=O)C(C)C

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